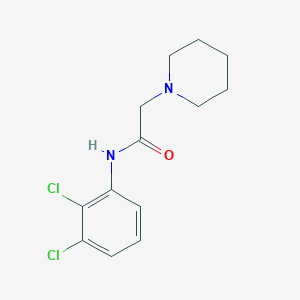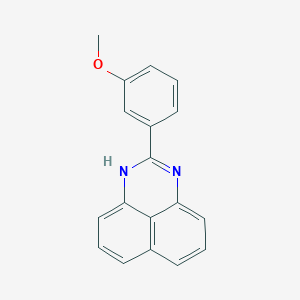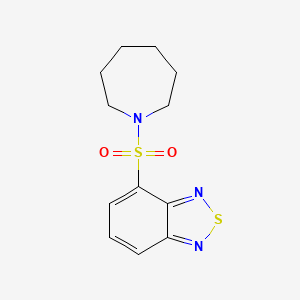
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide, commonly known as NDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.2 g/mol.
作用机制
The mechanism of action of NDPA is complex and involves multiple pathways. NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which leads to increased calcium influx and neurotransmitter release. NDPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NDPA has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, GABA receptor, and voltage-gated calcium channels.
Biochemical and Physiological Effects
NDPA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. NDPA has also been shown to improve cognitive function and memory formation, making it a potential candidate for the treatment of neurological disorders. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
实验室实验的优点和局限性
NDPA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to modulate the activity of multiple ion channels and receptors. However, NDPA also has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on NDPA, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of neurological disorders, cancer, and pain. Further studies are also needed to elucidate the mechanism of action of NDPA and to investigate its potential toxic effects in vivo.
合成方法
NDPA can be synthesized using a variety of methods, including the reaction of 2,3-dichloroaniline with piperidine and acetic anhydride, or the reaction of 2,3-dichlorobenzoyl chloride with piperidine and acetamide. The yield of NDPA can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the molar ratio of the reactants.
科学研究应用
NDPA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. NDPA has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, NDPA has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. NDPA has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In toxicology, NDPA has been used as a model compound to study the toxicological effects of similar compounds, such as pesticides and herbicides. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-5-4-6-11(13(10)15)16-12(18)9-17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOKGJTCDNEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)


